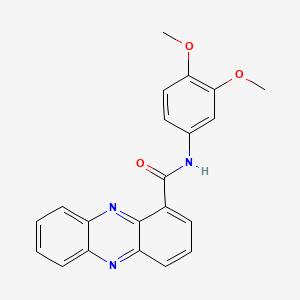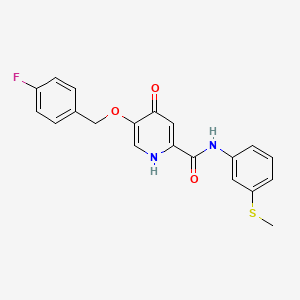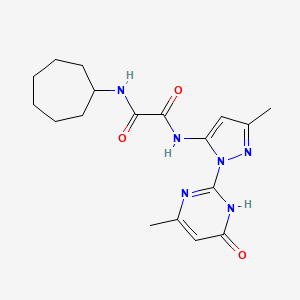![molecular formula C10H8ClN3O B2965845 N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide CAS No. 180793-13-9](/img/structure/B2965845.png)
N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide
説明
N’-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H8ClN3O. It is also known by its Chemical Abstracts Service (CAS) number 180793-13-9. The compound is characterized by its structure, which includes a chlorophenyl group and a cyanoacetohydrazide moiety .
Molecular Structure Analysis
The molecular formula C10H8ClN3O suggests that the compound contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The specific arrangement of these atoms in the molecule determines its three-dimensional structure and properties .Physical and Chemical Properties Analysis
科学的研究の応用
Enzyme Inhibition Studies
The derivative of N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide has been utilized in the synthesis of various heterocyclic compounds with potential enzyme inhibition properties. These synthesized compounds have been evaluated for their lipase and α-glucosidase inhibition activities. For instance, one study synthesized novel compounds derived from this hydrazide and found significant anti-lipase and anti-α-glucosidase activities in some of the derivatives (Bekircan et al., 2015).
Nonlinear Optical Properties
Another application of related hydrazide compounds is in the study of nonlinear optical properties. These studies investigate their potential as materials for optical devices like optical limiters and switches. For example, derivatives of related propane hydrazides have been synthesized and their third-order nonlinear optical properties were evaluated using techniques like Z-scan, revealing promising results (Naseema et al., 2012).
Antimicrobial and Anticancer Activities
There is significant research into the use of this compound derivatives for antibacterial and anticancer applications. Several studies have synthesized new compounds using this hydrazide and evaluated them for their effectiveness against various bacterial strains and cancer cell lines. Some derivatives have shown potent antibacterial and anticancer activities, offering potential for pharmaceutical development (Bondock & Gieman, 2015).
Optical Power Limiting Behavior
Compounds derived from hydrazides similar to this compound have shown promising results in optical power limiting studies. These studies are crucial for developing materials that can protect delicate optical sensors and human eyes from intense light sources, such as lasers (Naseema et al., 2012).
作用機序
Hydrazones are known to exhibit a wide variety of biological activities. They are usually formed by the action of hydrazine on ketones or aldehydes . The most significant reactivity of the hydrazones is their nucleophilicity. Thus, reactions like Mannich reaction, coupling reaction, and halogenations have taken place readily at such carbon .
生化学分析
Biochemical Properties
Based on its structural similarity to other hydrazide compounds, it is plausible that it could participate in biochemical reactions involving enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural features, it is conceivable that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLGQJKFIOJSPN-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323952 | |
| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
180793-13-9 | |
| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


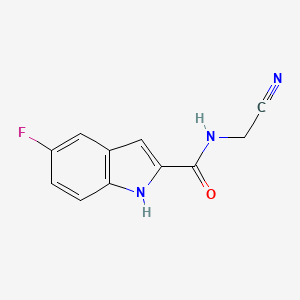

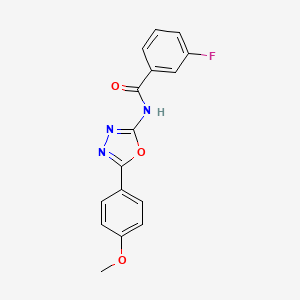
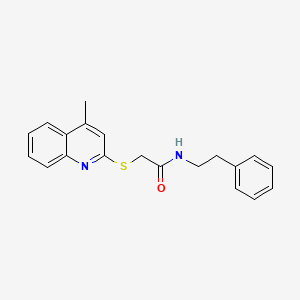
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)
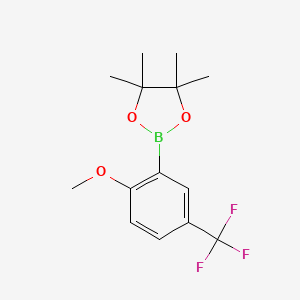
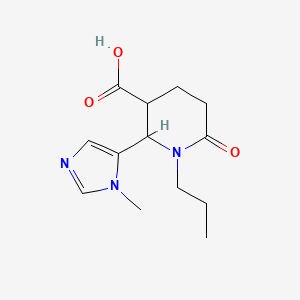
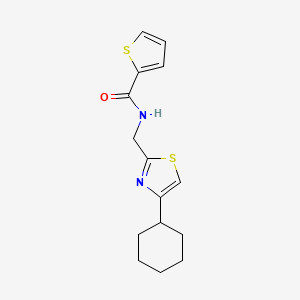
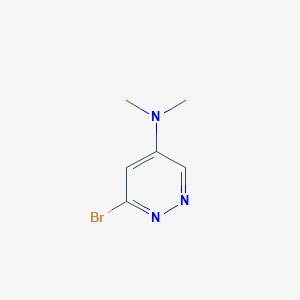
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
